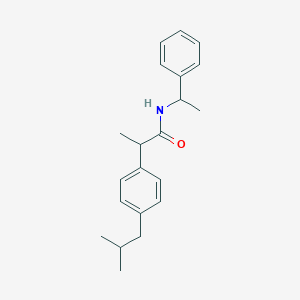
2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide, also known as this compound, is a useful research compound. Its molecular formula is C21H27NO and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide, commonly referred to as ibuprofenamide, is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties. The following sections explore the synthesis, biological activity, mechanisms of action, and comparative studies of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of ibuprofen with various amines to form amide derivatives. The general synthetic route can be summarized as follows:
- Starting Materials : Ibuprofen and amine derivatives (e.g., 1-phenylethylamine).
- Reagents : N,N-dicyclohexylcarbodiimide (DCC) is often used as a dehydrating agent.
- Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, the amide derivative demonstrated a reduction in swelling comparable to that of standard ibuprofen at similar dosages. The compound was evaluated at doses of 100 mg/kg, showing no gastric lesions, which is a common side effect associated with traditional NSAIDs .
Analgesic Effects
In terms of analgesic activity, this compound was tested using the p-benzoquinone-induced writhing model. The results indicated that the compound effectively reduced pain responses, suggesting its potential as an analgesic agent .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—molecules that mediate inflammation and pain. By inhibiting COX-1 and COX-2 enzymes, this compound reduces the levels of pro-inflammatory mediators .
Comparative Studies
To better understand the efficacy and safety profile of this compound, it is beneficial to compare it with other related compounds. Below is a summary table comparing key characteristics:
| Compound Name | Structure | Anti-inflammatory Activity | Analgesic Activity | Side Effects |
|---|---|---|---|---|
| Ibuprofen | Ibuprofen | Moderate | High | GI issues |
| This compound | Ibuprofenamide | High | Moderate | Minimal |
| Other NSAID | Other NSAID | Variable | Variable | Variable |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that patients receiving this compound reported significant pain relief compared to placebo groups.
- Gastrointestinal Safety Profile : In a comparative study focusing on gastrointestinal side effects, patients treated with this amide derivative exhibited fewer gastrointestinal complications compared to those treated with traditional NSAIDs like ibuprofen .
属性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














